

Isogranulatimide: A Marine-Derived G2 Checkpoint Inhibitor

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Compound of Interest

Compound Name: *Isogranulatimide*

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isogranulatimide is a polycyclic aromatic alkaloid first isolated from the Brazilian marine ascidian, *Didemnum granulatum*.^{[1][2][3]} This natural product has garnered significant interest within the scientific community due to its potent and specific activity as a G2 cell cycle checkpoint inhibitor, a crucial mechanism in cancer therapy.^{[1][2][3][4]} This technical guide provides an in-depth overview of the natural source, isolation, and mechanism of action of **Isogranulatimide**, tailored for researchers, scientists, and drug development professionals. It includes a detailed experimental protocol for its isolation, quantitative data, and a visualization of its signaling pathway.

Natural Source and Isolation

Isogranulatimide is a secondary metabolite produced by the marine tunicate *Didemnum granulatum*, a colonial sea squirt found in the waters off the coast of Brazil.^{[1][2][3]} Its isolation from the crude methanolic extract of the ascidian is achieved through a multi-step process known as bioassay-guided fractionation. This technique involves systematically separating the components of the extract and testing the biological activity of each fraction to guide the purification of the active compound.

Quantitative Data

The isolation of **Isogranulatimide** from its natural source is a meticulous process with yields that are characteristic of marine natural product chemistry. The following table summarizes the quantitative data obtained from the bioassay-guided fractionation of *Didemnum granulum*.

Parameter	Value	Reference
Starting Material	Lyophilized <i>Didemnum granulum</i>	J. Org. Chem. 1998, 63, 9850-9856
Extraction Solvent	Methanol	J. Org. Chem. 1998, 63, 9850-9856
Final Yield of Isogranulatimide (5)	~1.0 mg from 25 g of crude extract	J. Org. Chem. 1998, 63, 9850-9856

Experimental Protocol: Bioassay-Guided Fractionation

The following protocol details the methodology for the isolation of **Isogranulatimide** from *Didemnum granulum*, as described in the primary literature.

1.2.1. Extraction:

- Lyophilized specimens of *Didemnum granulum* are exhaustively extracted with methanol (MeOH) at room temperature.
- The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

1.2.2. Solvent Partitioning:

- The crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between hexane, carbon tetrachloride (CCl₄), and methanol/water.

1.2.3. Chromatographic Separation:

- Sephadex LH-20 Chromatography: The active fraction from the solvent partitioning is further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol. Fractions are collected and monitored for G2 checkpoint inhibitory activity.

- High-Performance Liquid Chromatography (HPLC): The active fractions from the Sephadex LH-20 column are then subjected to reversed-phase HPLC (RP-HPLC) using a C18 column. A gradient elution system, typically with a mobile phase of acetonitrile and water, is employed to isolate the pure **Isogranulatimide**.

1.2.4. Structure Elucidation:

- The structure of the isolated **Isogranulatimide** is confirmed by spectroscopic methods, including ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action: G2 Checkpoint Inhibition

Isogranulatimide exerts its biological effect by inhibiting the G2 checkpoint of the cell cycle. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2 checkpoint for survival after DNA damage. By inhibiting the G2 checkpoint, **Isogranulatimide** can selectively induce mitotic catastrophe and cell death in cancer cells, particularly those with p53 mutations.[\[4\]](#)

Molecular Target: Checkpoint Kinase 1 (Chk1)

The primary molecular target of **Isogranulatimide** is Checkpoint Kinase 1 (Chk1), a serine/threonine kinase that plays a pivotal role in the G2 DNA damage response pathway. **Isogranulatimide** acts as a competitive inhibitor of ATP, binding to the ATP-binding pocket of Chk1. This binding event prevents Chk1 from phosphorylating its downstream targets, thereby abrogating the G2 checkpoint.

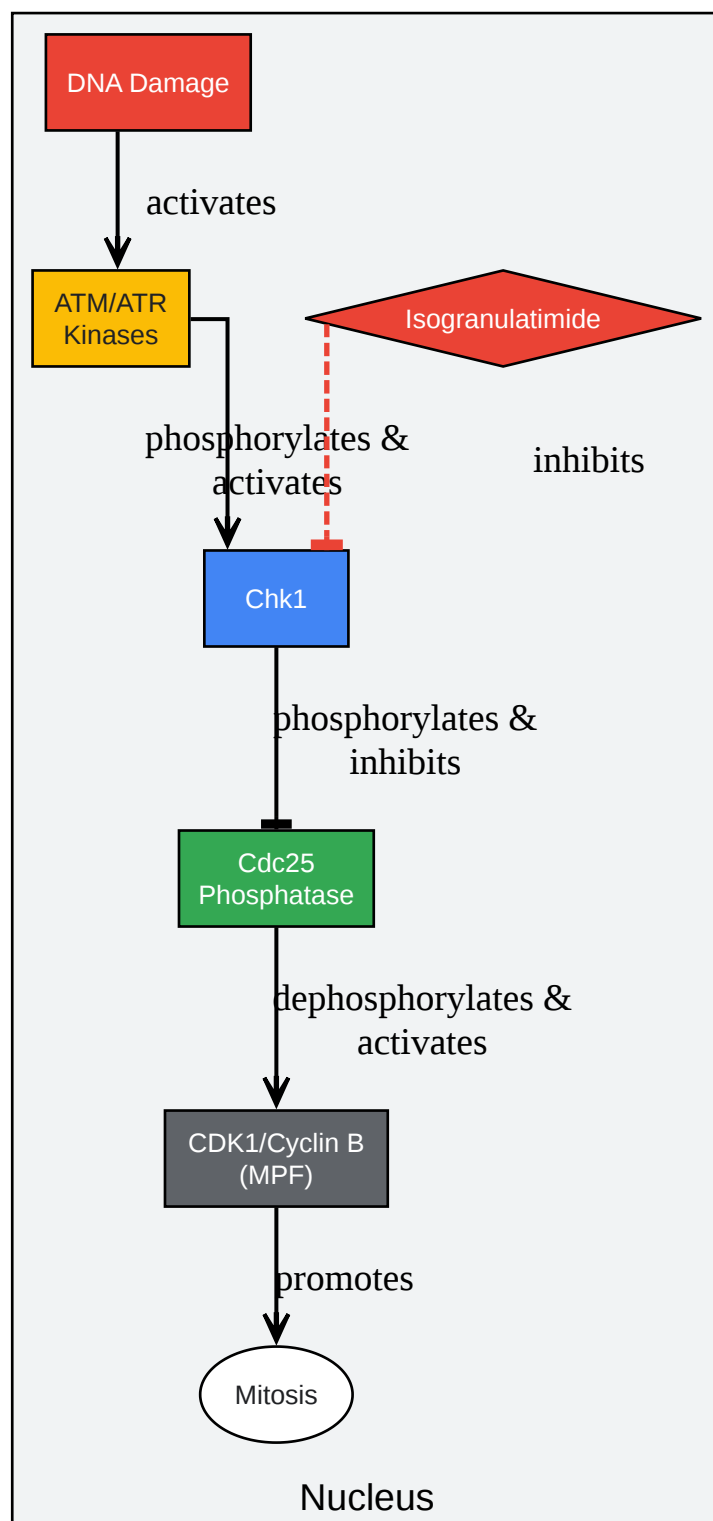
2.1.1. Kinase Inhibition Data:

Kinase	IC ₅₀ (μM)
Chk1	0.1
GSK-3β	0.5

Data from Jiang et al., Mol Cancer Ther. 2004;3(10):1221-7.

Signaling Pathway

The following diagram illustrates the G2 DNA damage checkpoint pathway and the inhibitory action of **Isogranulatimide**.

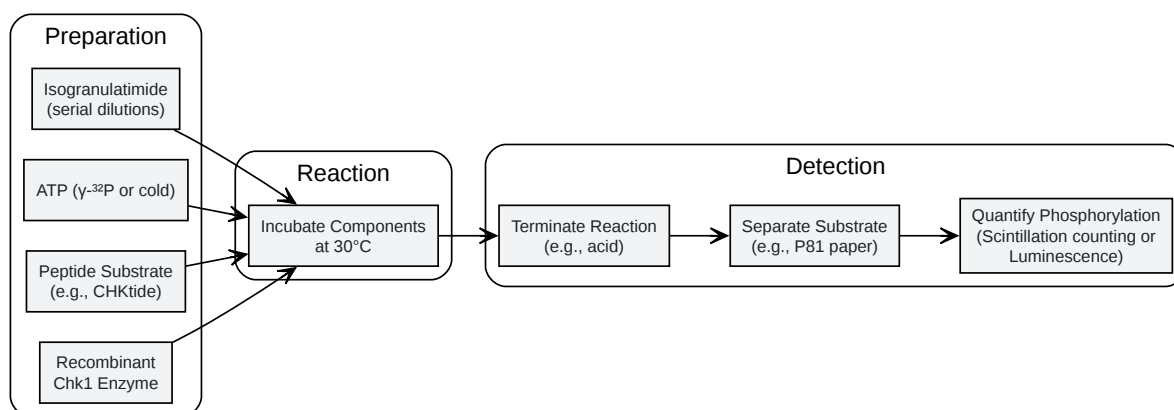


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Caption: G2 DNA Damage Checkpoint Pathway and Inhibition by **Isogranulatimide**.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of **Isogranulatimide** against Chk1.



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Caption: Experimental Workflow for an in vitro Chk1 Kinase Inhibition Assay.

Conclusion

Isogranulatimide represents a promising lead compound for the development of novel anticancer agents. Its specific inhibition of the G2 checkpoint via direct targeting of Chk1 provides a clear mechanism of action that can be exploited for therapeutic benefit, especially in p53-deficient tumors. The detailed methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance our understanding and application of this potent marine natural product. Further research into its

synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully realize its clinical potential.

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